molecular formula C13H24O6 B11934301 THP-PEG2-methyl propionate

THP-PEG2-methyl propionate

Cat. No.: B11934301
M. Wt: 276.33 g/mol
InChI Key: MPIMGVLNNONIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of THP-PEG2-methyl propionate involves the reaction of tetrahydropyranyl (THP) protected polyethylene glycol (PEG) with methyl propionate. The reaction typically occurs under mild conditions to preserve the integrity of the THP group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: THP-PEG2-methyl propionate primarily undergoes substitution reactions due to the presence of the THP and PEG groups. These reactions are facilitated by the nucleophilic nature of the PEG chain and the electrophilic nature of the methyl propionate group .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the PEG chain, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .

Major Products Formed: The major products formed from the reactions of this compound are typically substituted PEG derivatives. These products retain the THP protection, which can be removed under acidic conditions to yield the free PEG derivatives .

Scientific Research Applications

THP-PEG2-methyl propionate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry: In chemistry, this compound is used as a linker in the synthesis of PROTACs. These PROTACs are valuable tools for studying protein function and for developing new therapeutic agents .

Biology: In biology, this compound is used in the study of protein degradation pathways. By linking target proteins to E3 ubiquitin ligases, researchers can selectively degrade specific proteins and study their biological functions .

Medicine: In medicine, this compound-based PROTACs are being explored as potential therapeutic agents for a variety of diseases, including cancer and neurodegenerative disorders. These PROTACs offer a novel approach to drug development by targeting proteins that are traditionally considered "undruggable" .

Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its ability to link different molecules makes it a valuable tool in the synthesis of complex chemical structures .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: THP-PEG2-methyl propionate is unique among similar compounds due to its specific structure, which provides optimal spacing and flexibility for linking target proteins to E3 ubiquitin ligases. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficiency .

Properties

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 3-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C13H24O6/c1-15-12(14)5-7-16-8-9-17-10-11-19-13-4-2-3-6-18-13/h13H,2-11H2,1H3

InChI Key

MPIMGVLNNONIEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOC1CCCCO1

Origin of Product

United States

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